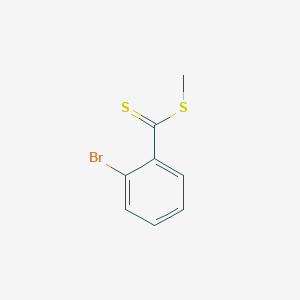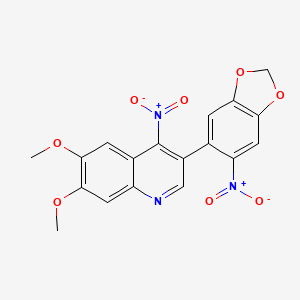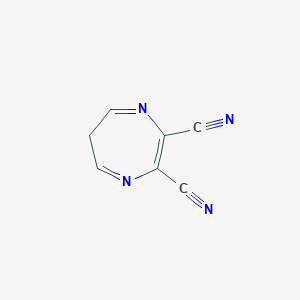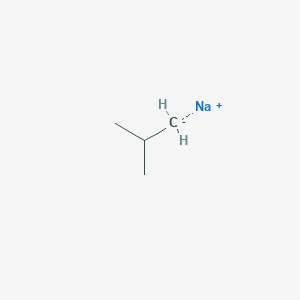
sodium;2-methanidylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Sodium;2-methanidylpropane can be synthesized through the reaction of 2-methyl-2-propanethiol with sodium hydride or sodium metal. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is produced by reacting 2-methyl-2-propanethiol with sodium hydroxide in an aqueous solution. The reaction is carried out at elevated temperatures to ensure complete conversion of the thiol to its sodium salt .
化学反应分析
Types of Reactions
Sodium;2-methanidylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halide ions in alkyl halides to form thioethers.
Oxidation Reactions: It can be oxidized to form disulfides or sulfonates under appropriate conditions.
Reduction Reactions: It can reduce certain organic compounds, such as ketones and aldehydes, to their corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or sodium hypochlorite are used for oxidation.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Major Products Formed
Substitution Reactions: Thioethers
Oxidation Reactions: Disulfides, sulfonates
Reduction Reactions: Alcohols
科学研究应用
Sodium;2-methanidylpropane has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of sodium;2-methanidylpropane involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the presence of the negatively charged sulfur atom, which readily forms bonds with electrophiles. The compound can also undergo oxidation and reduction reactions, further expanding its reactivity profile .
相似化合物的比较
Similar Compounds
- Sodium methanethiolate
- Sodium ethanethiolate
- Sodium propanethiolate
Uniqueness
Sodium;2-methanidylpropane is unique due to its branched structure, which provides steric hindrance and affects its reactivity compared to linear thiolates. This structural feature makes it particularly useful in selective reactions where steric effects play a crucial role .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique reactivity and stability make it a valuable reagent in organic synthesis, biological modifications, and industrial production processes.
属性
CAS 编号 |
864974-51-6 |
|---|---|
分子式 |
C4H9Na |
分子量 |
80.10 g/mol |
IUPAC 名称 |
sodium;2-methanidylpropane |
InChI |
InChI=1S/C4H9.Na/c1-4(2)3;/h4H,1H2,2-3H3;/q-1;+1 |
InChI 键 |
WSOUKJQSABOGAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[CH2-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-](/img/structure/B12538725.png)
![N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea](/img/structure/B12538726.png)
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)
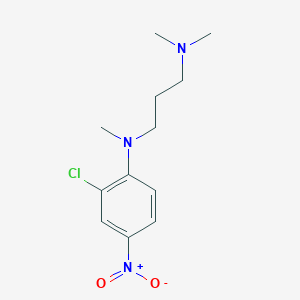

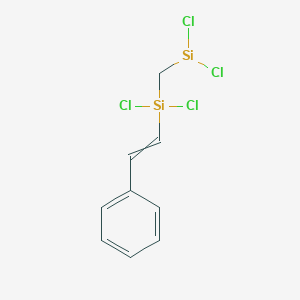
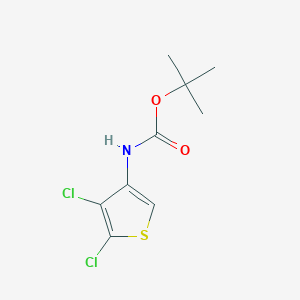
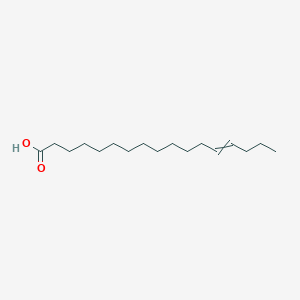
![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)
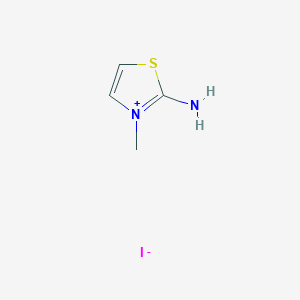
![Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12538781.png)
